Accelerated Catalyst-Free COF Synthesis Enabled by 2,3,5,6-Tetrafluoroterephthalaldehyde
2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) functions as an active aldehyde monomer that accelerates imine condensation, enabling the first catalyst-free fabrication of highly crystalline fluorinated COFs (SCF-FCOF-1) [1]. In contrast, conventional COF syntheses using non-fluorinated aldehydes like terephthalaldehyde typically require long reaction times, tedious procedures, and indispensable catalysts [1].
| Evidence Dimension | Synthesis Time to Achieve Crystalline COF |
|---|---|
| Target Compound Data | High crystallinity achieved within 1 hour (BET > 1000 m²/g); BET surface area up to 2056 m²/g after 3 days |
| Comparator Or Baseline | Terephthalaldehyde (and other non-fluorinated aldehydes) requiring catalysts and extended reaction times |
| Quantified Difference | Catalyst-free synthesis; time reduction from days to 1 hour for initial crystalline product |
| Conditions | Schiff-base condensation with 1,3,5-tris(4-aminophenyl)benzene (TAPB) under solvothermal conditions |
Why This Matters
The ability to perform catalyst-free synthesis dramatically simplifies downstream processing and reduces procurement costs for catalysts and purification materials.
- [1] Zhang, Z., et al. Catalyst-free and efficient fabrication of highly crystalline fluorinated covalent organic frameworks for selective guest adsorption. Journal of Materials Chemistry A, 2019, 7, 18926-18933. View Source
